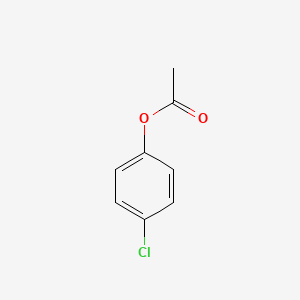

4-Chlorophenyl acetate

Vue d'ensemble

Description

4-Chlorophenyl acetate (4-CPA) is an organic compound with the molecular formula C8H7ClO2. It is a white crystalline solid that is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. 4-CPA is also used as a reagent in organic synthesis, as a solvent for the production of polymers, and as an intermediate for the synthesis of other compounds. This compound has been studied extensively for its potential applications in the biomedical field and has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Degradation of Chlorophenols

A study by Sharma, Mukhopadhyay, and Murthy (2012) investigated the degradation of 4-chlorophenol using organic oxidants like peroxy acetic acid, para nitro benzoic acid, and methyl ethyl ketone peroxide in combination with UV irradiation. They found that these oxidants, especially peroxy acetic acid, were effective in degrading 4-chlorophenol, suggesting potential applications in environmental remediation (Sharma, Mukhopadhyay, & Murthy, 2012).

Environmental Remediation

In a study by Carucci et al. (2009), aerobic granular sludge was developed for the degradation of 4-chlorophenol. They found that this method, especially when using sodium acetate as a co-substrate, was effective in treating environments contaminated with 4-chlorophenol, suggesting its usefulness in environmental clean-up processes (Carucci, Milia, De Gioannis, & Piredda, 2009).

Photocatalysis

The study by Dehdar et al. (2021) explored the use of a BiVO4/WO3 heterostructure under visible LED light for the photodegradation of 4-chlorophenol in aqueous solutions. This research highlights the potential of advanced photocatalytic materials in the degradation of toxic organic compounds in water (Dehdar, Asgari, Leili, Madrakian, & Seid-mohammadi, 2021).

Enzymatic and Catalytic Transformations

Persson, Larsson, Le Ray, and Bäckvall (1999) reported an enzymatic resolution of secondary alcohols using a ruthenium catalyst and 4-chlorophenyl acetate as an acyl donor. This study opens up possibilities for chiral synthesis in pharmaceuticals and fine chemicals (Persson, Larsson, Le Ray, & Bäckvall, 1999).

Analytical Applications

Ho, Nguyen, and Yang (2019) developed a microfluidic sensor for detecting chlorophenols using cross-linked enzyme aggregates. This sensorshows promise for real-time detection of micropollutants like 4-chlorophenol in aquatic systems, highlighting its potential in environmental monitoring and safety (Ho, Nguyen, & Yang, 2019).

Chemical Synthesis

Jung, Koh, Kim, and Park (2000) utilized 4-chlorophenyl acetate in the conversion of ketones to chiral acetates. This process, involving multi-step reactions catalyzed by lipase and a ruthenium complex, showcases the role of 4-chlorophenyl acetate in facilitating organic syntheses, particularly in creating optically active compounds (Jung, Koh, Kim, & Park, 2000).

Wastewater Treatment

Majumder and Gupta (2008) researched the treatment of wastewater containing 4-chlorophenol using an upflow anaerobic sludge blanket reactor. They optimized conditions for the effective removal of 4-chlorophenol, demonstrating the potential of this method in industrial wastewater treatment (Majumder & Gupta, 2008).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is suggested that it may block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

It is known that similar compounds can have a wide range of biological and clinical applications .

Pharmacokinetics

Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, with a half-life of 23-5 hours .

Result of Action

It is known that similar compounds can block nerve impulses or pain sensations that are sent to the brain .

Propriétés

IUPAC Name |

(4-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUPLGRNURQXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236502 | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876-27-7 | |

| Record name | Acetic acid, 4-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophenyl acetate, p- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Chlorophenyl acetate utilized in dynamic kinetic resolution reactions?

A: 4-Chlorophenyl acetate serves as an efficient acyl donor in dynamic kinetic resolutions of secondary alcohols [, ]. Its compatibility with both lipases, such as Candida antarctica lipase, and ruthenium catalysts allows for the simultaneous enzymatic resolution and racemization of the alcohol substrate. This dual-catalytic approach results in the formation of enantiomerically pure acetates from racemic mixtures, significantly improving the yield compared to traditional resolution methods.

Q2: Why is 4-Chlorophenyl acetate preferred as an acyl donor in specific reactions over other acyl donors?

A: Research has shown that 4-Chlorophenyl acetate exhibits superior performance as an acyl donor compared to alternatives like vinyl acetate in dynamic kinetic transformations involving chiral hydroxylactones []. While the exact reasons for this difference require further investigation, it highlights the specific advantages of 4-Chlorophenyl acetate in certain catalytic systems.

Q3: Can you elaborate on the role of 4-Chlorophenyl acetate in microbial degradation studies?

A: Studies investigating the microbial degradation of chlorinated acetophenones identified 4-Chlorophenyl acetate as a key metabolite in the degradation pathway of 4-chloroacetophenone by a mixed culture of Arthrobacter sp. and Micrococcus sp. []. The presence of 4-Chlorophenyl acetate provides insights into the stepwise breakdown of the parent compound and the enzymatic processes employed by these microorganisms.

Q4: What is the molecular formula and weight of 4-Chlorophenyl acetate?

A4: The molecular formula for 4-Chlorophenyl acetate is C8H7ClO2. It has a molecular weight of 170.59 g/mol.

Q5: What spectroscopic techniques have been employed to study 4-Chlorophenyl acetate?

A: Researchers have utilized both Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectroscopy to investigate the vibrational characteristics of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, a derivative of 4-Chlorophenyl acetate []. These analyses, combined with computational methods, provide insights into the molecule's structure and bonding properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)